3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
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Overview
Description
3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid is a complex organic compound with the molecular formula C24H29N5O3. It is known for its role as an angiotensin II receptor antagonist, which makes it significant in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This is typically achieved through the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst.
Coupling reactions: The tetrazole derivative is then coupled with a biphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Amidation: The resulting product is then subjected to amidation with a valine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the tetrazole ring and the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its biological activity, particularly its role as an angiotensin II receptor antagonist.
Medicine: It is used in the development of antihypertensive drugs due to its ability to block the angiotensin II receptor.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid involves its binding to the angiotensin II receptor. By blocking this receptor, the compound prevents the action of angiotensin II, a peptide hormone that causes vasoconstriction and an increase in blood pressure. This leads to vasodilation and a reduction in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Valsartan: Another angiotensin II receptor antagonist with a similar structure but different substituents.
Losartan: A structurally related compound with a similar mechanism of action.
Irbesartan: Another compound in the same class with slight structural variations.
Uniqueness
3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid is unique due to its specific substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. These differences can affect its binding affinity, bioavailability, and overall therapeutic efficacy .
Properties
Molecular Formula |
C43H43N5O3 |
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Molecular Weight |
677.8 g/mol |
IUPAC Name |
3-methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C43H43N5O3/c1-4-5-25-39(49)47(40(31(2)3)42(50)51)30-32-26-28-33(29-27-32)37-23-15-16-24-38(37)41-44-46-48(45-41)43(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-24,26-29,31,40H,4-5,25,30H2,1-3H3,(H,50,51) |
InChI Key |
HQCWKLWGCQAUOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(C(C)C)C(=O)O |
Origin of Product |
United States |
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